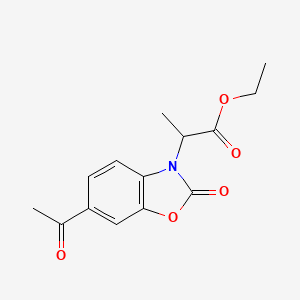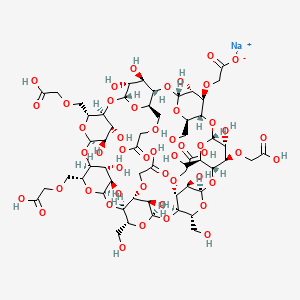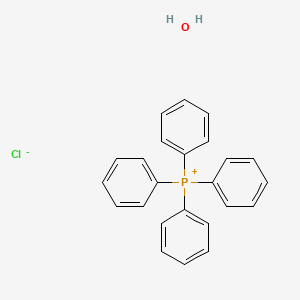
Butyrolactone II
Overview
Description
Butyrolactone II is a natural product found in Aspergillus terreus with data available.
Scientific Research Applications
Butyrolactone as a Research Tool in Cell Biology : Butyrolactone is useful for studying the mechanism of p21 degradation and its consequences towards p21-dependent checkpoints (Sax et al., 2002).
Potential Therapeutic Applications in Diabetes : Butyrolactone-I, an efficient α-glucosidase inhibitor, has been shown to improve type 2 diabetes by modulating gut microbiota in db/db mice, making it a prospective drug candidate (Wu et al., 2019).
Inhibition of Meiotic Resumption in Oocytes : Butyrolactone I can reversibly inhibit meiotic resumption of porcine oocytes, making it useful for somatic cell nuclear transfer without compromising developmental competence (Ikeda & Takahashi, 2002).
Inhibitor of Cell Cycle Kinases : It acts as a selective inhibitor of cdc2 and cdk2 kinases, which is useful for studying their function in cell cycle regulation (Kitagawa et al., 1993).
Role in Synthesis of Natural Products : Butenolides and α-butyrolactones are structural cores of numerous natural products with diverse biological activities, important for the development of novel physiological and therapeutic agents (Mao et al., 2017).
Impact on Cerebral Energy Metabolism : Butyrolactone profoundly depresses cerebral energy metabolism throughout the brain, potentially useful in clinical conditions requiring temporary reversible reduction in cerebral energy demand (Wolfson et al., 1977).
Neurochemical Impact : Gamma-Butyrolactone alters brain levels of acetylcholine, specifically increasing levels in the cerebral cortex and affecting the mesencephalon area containing the corpora quadrigemina (Giarman & Schmidt, 1963).
Potential in Renal Cancer Therapy : Butyrolactone 1, derived from Aspergillus terreus, may promote a new type therapy for renal cancer (Kasuya et al., 2003).
Influence on Fungal Metabolism : It induces morphological and sporulation changes in Aspergillus terreus and enhances secondary metabolite production, including lovastatin (Schimmel et al., 1998).
Antioxidant and Anti-Diabetic Properties : Butyrolactone II, lacking a prenyl side chain, is a potent antioxidant and has been studied for its effects on α-glucosidase inhibition (Dewi et al., 2013).
Streptomyces Signalling Molecules : Gamma-butyrolactones, produced by Streptomyces species, regulate antibiotic production and morphological differentiation (Takano, 2006).
Tissue-Engineering Applications : Poly(γ-butyrolactone) is ideal for tissue-engineering applications due to its bioresorbable properties and useful biomaterial properties (Moore et al., 2005).
Isolation from Fungi : 3′′-hydroxymethyl-butyrolactone II, a new butyrolactone, was isolated from the fungus Aspergillus sp. (Chen et al., 2019).
Pharmacological Activities and Synthetic Advances : Butyrolactones have broad spectrum biological and pharmacological activities, and recent advances in synthetic methods have improved efficiency and green chemistry (Hur et al., 2021).
properties
IUPAC Name |
methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-25-18(24)19(10-11-2-6-13(20)7-3-11)15(16(22)17(23)26-19)12-4-8-14(21)9-5-12/h2-9,20-22H,10H2,1H3/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKPZNDJHWFONI-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017691 | |
| Record name | Butyrolactone II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyrolactone II | |
CAS RN |
87414-44-6 | |
| Record name | Butyrolactone II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87414-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyrolactone II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,3,6-Trichlorophenyl)methylsulfanyl]acetic acid](/img/structure/B8136479.png)



![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide](/img/structure/B8136516.png)
![(1S,2R,4aS,4bS,5R,6S,7aR,9S,11R,11aR,12R,15R)-11-(benzoyloxy)-1,2,3,4,4a,6,7,7a,8,9,11,11a-dodecahydro-2,9-dihydroxy-1-methoxy-15-methyl-5,6,9-[1]Butanyl[4]ylidene-5H-benz[6,7]indeno[7a,1-b]pyrrole-10-carboxylic acid, methyl ester](/img/structure/B8136521.png)
![methyl (1R,3S,6R,7R,11R,14S,15R,16R,17S,20R)-11,14,17-triacetyloxy-16-benzoyloxy-3-methyl-2-azahexacyclo[10.8.0.01,9.02,7.06,11.015,20]icos-12-ene-13-carboxylate](/img/structure/B8136527.png)
![(1S,3R)-3-[[[4-(6-methyl-2-benzothiazolyl)phenyl]amino]carbonyl]-cyclopentanecarboxylic acid](/img/structure/B8136532.png)

![6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B8136558.png)


